molecular formula C16H17N3O4 B1388466 3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1214131-38-0

3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No.: B1388466
CAS No.: 1214131-38-0
M. Wt: 315.32 g/mol
InChI Key: TUVGVNUCGYRIBL-UHFFFAOYSA-N
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Description

3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a complex organic compound featuring an indole moiety, a dioxoimidazolidin ring, and a propanoic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common approach is the reaction of indole with ethyl acrylate to form the corresponding ester, followed by cyclization to form the dioxoimidazolidin ring.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

  • Imidazole derivatives: Compounds containing the imidazole ring, which are used in various pharmaceutical applications.

Uniqueness: 3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is unique due to its combination of indole, dioxoimidazolidin, and propanoic acid groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGVNUCGYRIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

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